Ivermectin luminol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

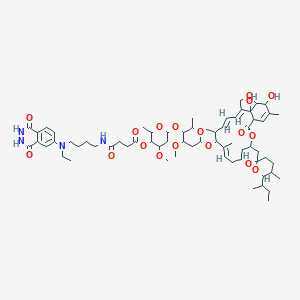

Ivermectin luminol, also known as this compound, is a useful research compound. Its molecular formula is C66H96N4O18 and its molecular weight is 1233.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral Properties

Recent studies have highlighted the antiviral potential of ivermectin, which extends to its application in combination with luminol. Research indicates that ivermectin can inhibit various viruses by interfering with their ability to enter host cells. For instance:

- Zika Virus : Ivermectin has been shown to inhibit Zika virus replication in vitro, demonstrating an effective concentration (EC50) of 1–2 µM without cytotoxic effects . The mechanism involves disrupting the interaction between importin proteins that facilitate viral entry into the nucleus.

- Dengue Virus : Similar antiviral effects were observed against Dengue virus, where ivermectin exhibited an EC50 of 0.5 µM . The compound's ability to inhibit nuclear targeting mechanisms makes it a candidate for further exploration in viral infections.

- Newcastle Virus : In studies involving Newcastle virus, ivermectin demonstrated moderate antiviral activity at non-cytotoxic concentrations . This suggests its potential as a therapeutic agent against RNA viruses.

Cancer Research

Ivermectin luminol is also being investigated for its applications in cancer research. Studies have shown that ivermectin can induce apoptosis in cancer cell lines, such as SH-SY5Y neuroblastoma cells:

- Mechanisms of Action : Ivermectin treatment led to increased reactive oxygen species (ROS) production and oxidative stress, contributing to apoptotic cell death . The upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 were observed, indicating a shift towards apoptosis.

- Potential for Combination Therapies : The chemiluminescent properties of luminol may enhance the detection of apoptotic markers in treated cancer cells, providing a dual-functionality that could be valuable in therapeutic monitoring.

Diagnostic Applications

The combination of ivermectin with luminol opens new avenues for diagnostic applications:

- Detection of Pathogens : The luminescent properties can be utilized to develop assays for detecting pathogens or monitoring treatment efficacy in parasitic infections. The ability to visualize interactions at the cellular level could lead to more sensitive diagnostic tools.

- Forensic Applications : Given luminol's established role in forensic science, combining it with ivermectin could enhance methods for detecting biological markers related to parasitic infections or even cancerous tissues.

Case Studies and Findings

Propiedades

Número CAS |

122047-12-5 |

|---|---|

Fórmula molecular |

C66H96N4O18 |

Peso molecular |

1233.5 g/mol |

Nombre IUPAC |

[6-[6-[(10E,14E,16E)-6'-butan-2-yl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 4-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butylamino]-4-oxobutanoate |

InChI |

InChI=1S/C66H96N4O18/c1-12-36(3)58-39(6)25-26-65(88-58)34-46-31-45(87-65)21-19-38(5)57(37(4)17-16-18-43-35-80-61-56(73)40(7)29-49(64(76)83-46)66(43,61)77)85-54-33-51(79-11)60(42(9)82-54)86-55-32-50(78-10)59(41(8)81-55)84-53(72)24-23-52(71)67-27-14-15-28-70(13-2)44-20-22-47-48(30-44)63(75)69-68-62(47)74/h16-20,22,29-30,36-37,39,41-42,45-46,49-51,54-61,73,77H,12-15,21,23-28,31-35H2,1-11H3,(H,67,71)(H,68,74)(H,69,75)/b17-16+,38-19+,43-18+ |

Clave InChI |

WQLHCVQBESMZGD-ZJZUZUJASA-N |

SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)C)C |

SMILES isomérico |

CCC(C)C1C(CCC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)\C)C |

SMILES canónico |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)C)C |

Sinónimos |

22,23-dihydroavermectin B(1a)-4''-(4-((4-(ethyl(1,2,3,4-tetrahydro-1,4-dioxo-6-phthalazinyl)amino)butyl)amino)-4-oxobutanoate) ivermectin-luminol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.